(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol
Overview
Description
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol, also known as (R,R)-(+)-1,4-DMB, is an optically active alcohol that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. This compound is a chiral molecule, meaning that it can exist in two different forms, each of which has its own unique properties. (R,R)-(+)-1,4-DMB is of particular interest due to its potential to act as a chiral catalyst and its ability to form hydrogen bonds with other molecules. This makes it a useful tool for researchers in the fields of medicinal chemistry and biochemistry.
Scientific Research Applications
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Reagent for Synthesis
- This compound can be used as a reagent in various chemical reactions .
- The specific reactions and procedures would depend on the context of the synthesis. For example, it could be used in the synthesis of complex organic molecules, polymers, or other materials .
- The outcomes of these reactions would vary widely depending on the specific synthesis being performed .
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Resolving Agent for Ketones
- This compound can be used as a resolving agent for ketones .
- In this application, it would be used to separate a mixture of enantiomers (mirror-image molecules) into its individual components .
- The specific procedures and outcomes would depend on the specific mixture of enantiomers being separated .
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Chiral Building Block for Pharmaceuticals
- This compound can be used as a chiral building block in the synthesis of pharmaceuticals .
- In this application, it would be used to construct complex molecules with a specific three-dimensional structure .
- The specific procedures and outcomes would depend on the specific pharmaceutical being synthesized .
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Biomedicine Industry
- This compound is a pivotal synthetic intermediate within the biomedicine industry .
- It exhibits promising implications for the creation of pharmaceutical marvels, envisaged to tackle the perils of cancer, bacterial infections, and inflammation .
- The specific procedures and outcomes would depend on the specific pharmaceutical being synthesized .
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Smart-Responsive Material
- This compound can be used in the development of smart-responsive materials .
- Smart-responsive materials respond to external inputs, such as chemical stimuli (e.g. changes in concentration, humidity, and pH), mechanical stimuli (e.g. stress, strain, pressure), physical stimuli (e.g. light, sound, temperature, color), and electromagnetic stimuli (e.g. electric field, magnetic field, charge injection) .
- The specific procedures and outcomes would depend on the specific smart-responsive material being developed .
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Synthesis of Complex Organic Molecules
properties
IUPAC Name |
(2R,3R)-1,4-dimethoxybutane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJVYUZWDGUBO-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(COC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]([C@@H](COC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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